An In-depth Technical Guide to Cyclooctanecarbaldehyde: Physical and Chemical Properties
An In-depth Technical Guide to Cyclooctanecarbaldehyde: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanecarbaldehyde, a key organic intermediate, possesses a unique eight-membered carbocyclic ring attached to a formyl group. This structure imparts specific physical and chemical characteristics that are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its properties and reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of cyclooctanecarbaldehyde, along with information on its synthesis and safe handling.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for cyclooctanecarbaldehyde is provided below.
| Property | Value | Source |
| Molecular Formula | C9H16O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| IUPAC Name | cyclooctanecarbaldehyde | PubChem[1] |
| CAS Number | 6688-11-5 | PubChem[1] |
| InChI | InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | PubChem[1] |
| InChIKey | IGGUWVNICWZJQU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CCCC(CCC1)C=O | PubChem[1] |
| Synonyms | Cyclooctanecarboxaldehyde, Formylcyclooctane | PubChem[1] |
Quantitative Physical Data
| Property | Value | Source & Notes |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Expected to be soluble in many organic solvents. | Based on the general solubility of aldehydes with similar structures.[2] |
| XLogP3 | 2.9 | Computed by PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cyclooctanecarbaldehyde.
NMR Spectroscopy
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¹H NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]
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¹³C NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]
Infrared (IR) Spectroscopy
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FTIR: Spectral data is available, with spectra recorded using a Bruker IFS 85 instrument.[1]
Mass Spectrometry
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GC-MS: Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[1]
Chemical Properties and Reactivity
Cyclooctanecarbaldehyde exhibits reactivity typical of an aldehyde, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogen.
Oxidation
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, cyclooctanecarboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction
The carbonyl group can be reduced to a primary alcohol, cyclooctylmethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. Examples include:
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Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into an alkene.
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Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.
Synthesis of Cyclooctanecarbaldehyde
While specific, detailed experimental protocols for the synthesis of cyclooctanecarbaldehyde are not extensively documented in readily accessible literature, general methods for the synthesis of cycloalkanecarboxaldehydes can be applied. One common approach is the oxidation of the corresponding primary alcohol, cyclooctylmethanol, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions to prevent over-oxidation to the carboxylic acid.
Another potential route is the hydroformylation of cyclooctene, which involves the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, such as those containing rhodium or cobalt.[3]
Safety and Handling
Cyclooctanecarbaldehyde is classified as a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge.
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
Conclusion
Cyclooctanecarbaldehyde is a valuable chemical intermediate with a range of potential applications in organic synthesis. While there is a need for more comprehensive experimental data on its physical properties, its chemical reactivity is well-understood based on the principles of aldehyde chemistry. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into its synthesis and reactions will undoubtedly expand its utility in the development of novel molecules and materials.
